molecular formula C11H6F3NO4 B13569495 (1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate

(1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate

Cat. No.: B13569495
M. Wt: 273.16 g/mol
InChI Key: JRSGRSAHRYKKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a trifluoropropanoate group attached to an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate typically involves the reaction of phthalic anhydride with a suitable trifluoropropanoate precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: The trifluoropropanoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can result in a variety of functionalized isoindoline derivatives.

Scientific Research Applications

(1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: A similar compound with a hydroxypropanoate group instead of a trifluoropropanoate group.

    N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: Contains an aminothiocarbohydrazide moiety linked to the isoindoline ring.

Uniqueness

(1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate is unique due to the presence of the trifluoropropanoate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H6F3NO4

Molecular Weight

273.16 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)5-8(16)19-15-9(17)6-3-1-2-4-7(6)10(15)18/h1-4H,5H2

InChI Key

JRSGRSAHRYKKOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.